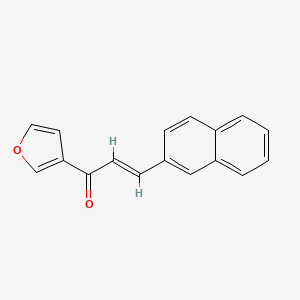

(E)-1-(3-furyl)-3-(2-naphthyl)-2-propen-1-one

Descripción general

Descripción

(E)-1-(3-furyl)-3-(2-naphthyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a furan ring and a naphthalene ring connected through a propenone linkage.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-furyl)-3-(2-naphthyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-furyl aldehyde and 2-acetonaphthone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol-water mixture at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(E)-1-(3-furyl)-3-(2-naphthyl)-2-propen-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the propenone linkage to a saturated ketone or alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to introduce different substituents on the aromatic rings.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols or saturated ketones. Substitution reactions can lead to a variety of substituted chalcones with different functional groups.

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of biological activities, which are summarized below:

Antitumor Activity

Numerous studies have investigated the antitumor properties of (E)-1-(3-furyl)-3-(2-naphthyl)-2-propen-1-one. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound induces apoptosis in various cancer cell lines, including breast and liver cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Case Study 1: Induction of Apoptosis

In a study involving L-1210 murine lymphoblastic leukemia cells, treatment with this compound resulted in a significant increase in apoptosis markers, indicating its potential as an anticancer agent. The study highlighted dose-dependent effects, suggesting that higher concentrations lead to more pronounced apoptotic activity.

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been explored. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria. Results indicated notable inhibitory effects on Staphylococcus aureus and Escherichia coli.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited significant antibacterial activity, particularly against resistant strains of bacteria. This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines in cell cultures, making it a candidate for further investigation in inflammatory disease models.

Antioxidant Activity

The antioxidant capacity of this compound has been confirmed through various assays measuring its ability to scavenge free radicals. This property is crucial for its potential use in formulations aimed at combating oxidative stress-related diseases.

Mecanismo De Acción

The biological activities of (E)-1-(3-furyl)-3-(2-naphthyl)-2-propen-1-one are attributed to its ability to interact with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This can lead to the inhibition of enzymes and disruption of cellular processes, contributing to its antimicrobial and anticancer effects .

Comparación Con Compuestos Similares

Similar Compounds

Chalcone: The parent compound of the chalcone family, characterized by two phenyl rings connected by a propenone linkage.

Flavonoids: A class of compounds structurally related to chalcones, known for their antioxidant and anti-inflammatory properties.

Curcumin: A natural compound with a similar α,β-unsaturated carbonyl system, known for its anti-inflammatory and anticancer activities.

Uniqueness

(E)-1-(3-furyl)-3-(2-naphthyl)-2-propen-1-one is unique due to the presence of both a furan ring and a naphthalene ring, which impart distinct chemical and biological properties. The combination of these structural features enhances its reactivity and potential for diverse applications compared to other chalcones and related compounds .

Actividad Biológica

(E)-1-(3-furyl)-3-(2-naphthyl)-2-propen-1-one, commonly known as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, highlighting its potential therapeutic applications.

Chemical Structure and Synthesis

Chalcones are characterized by their α,β-unsaturated carbonyl structure, which is crucial for their biological activity. The specific compound this compound features a furyl and naphthyl moiety, contributing to its unique properties. The synthesis typically involves Claisen-Schmidt condensation reactions between appropriate aldehydes and ketones under basic conditions.

Anticancer Activity

Chalcones, including this compound, have been extensively studied for their anticancer properties. Research indicates that this compound can induce apoptosis in various cancer cell lines. For example:

- Cell Lines Tested : The compound has shown significant cytotoxicity against human prostate cancer cells (PC3 and DU145) with IC50 values ranging from 5 to 15 µM depending on the treatment duration and concentration .

- Mechanism of Action : The anticancer effects are believed to be mediated through the induction of reactive oxygen species (ROS) and the activation of apoptotic pathways .

Antimicrobial Activity

Chalcones exhibit notable antimicrobial properties. Studies have demonstrated that this compound can inhibit the growth of various bacterial strains:

- Bacterial Strains : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Minimum Inhibitory Concentrations (MIC) : Reported MIC values for this compound range from 10 to 50 µg/mL against different strains .

Structure-Activity Relationship (SAR)

The biological activity of chalcones is significantly influenced by structural modifications. The presence of electron-withdrawing or donating groups on the aromatic rings can enhance or diminish their activity:

| Compound | R Group | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | - | 10-15 | Anticancer |

| Chalcone A | -OCH3 | 5 | Enhanced Antimicrobial |

| Chalcone B | -Cl | 20 | Moderate Anticancer |

This table illustrates how different substituents affect the potency and selectivity of chalcone derivatives.

Study 1: Anticancer Efficacy

In a study evaluating the effects of various chalcone derivatives on cancer cell lines, this compound was highlighted for its ability to induce cell cycle arrest in the sub-G1 phase, indicating apoptosis . The study utilized flow cytometry to analyze cell cycle distribution and confirmed increased apoptotic markers.

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of this chalcone derivative against a panel of bacterial strains. The results showed that it exhibited significant antibacterial activity comparable to conventional antibiotics .

Propiedades

IUPAC Name |

(E)-1-(furan-3-yl)-3-naphthalen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O2/c18-17(16-9-10-19-12-16)8-6-13-5-7-14-3-1-2-4-15(14)11-13/h1-12H/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRRNXHKGSQJBT-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=CC(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)/C=C/C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.